N-(2-butoxyphenyl)-2,4-dichlorobenzamide
Overview
Description
N-(2-butoxyphenyl)-2,4-dichlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-butoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antifungal and antibacterial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-butoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide
- N-(2-butoxyphenyl)propanamide
- N-(2-butoxyphenyl)-2-(2-ethylphenoxy)acetamide
Uniqueness
N-(2-butoxyphenyl)-2,4-dichlorobenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(2-butoxyphenyl)-2,4-dichlorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-3-10-22-16-7-5-4-6-15(16)20-17(21)13-9-8-12(18)11-14(13)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWAQVHGDOZIBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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